molecular formula C17H19FN6 B11304432 N-(4-fluorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-fluorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11304432
M. Wt: 326.4 g/mol
InChI Key: UZHWAQSHHPOCHE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a piperidinyl group attached to the pyrazolo[3,4-d]pyrimidine core

Preparation Methods

The synthesis of N-(4-fluorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic amines in the presence of a catalytic amount of hydrochloric acid can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-fluorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include hydrochloric acid, sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-fluorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit certain kinases, which play a crucial role in various cellular processes. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

N-(4-fluorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H19FN6

Molecular Weight

326.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19FN6/c1-23-16-14(11-19-23)15(20-13-7-5-12(18)6-8-13)21-17(22-16)24-9-3-2-4-10-24/h5-8,11H,2-4,9-10H2,1H3,(H,20,21,22)

InChI Key

UZHWAQSHHPOCHE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)N4CCCCC4

Origin of Product

United States

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